1,2,3-Propanetriol, diacetate

Description

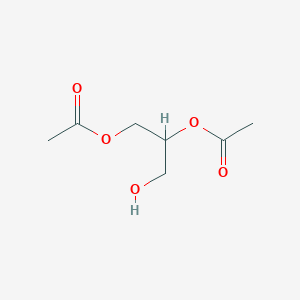

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,2,3-Propanetriol, diacetate chemical properties and structure

An In-depth Technical Guide to 1,2,3-Propanetriol, diacetate (Diacetin)

Introduction

This compound, more commonly known as diacetin or glyceryl diacetate, is a versatile organic compound classified as a diglyceride.[1] It is the diester of glycerol and acetic acid or acetic anhydride.[1] Diacetin typically exists as a mixture of two primary isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1] This clear, colorless, and odorless viscous liquid serves a multitude of functions across various industries, including as a plasticizer, solvent, emollient, and excipient.[2][3] For researchers and professionals in drug development, diacetin is particularly relevant as a carrier solvent in pharmaceutical formulations and as a component in cosmetic and personal care products.[3] This guide provides a comprehensive overview of its chemical structure, properties, and key experimental protocols.

Chemical Structure and Isomerism

Diacetin is structurally composed of a glycerol backbone with two of its three hydroxyl groups esterified by acetyl groups.[4] The position of these acetyl groups determines the specific isomer. Commercial diacetin is generally a mixture of the 1,2- and 1,3- isomers.[1]

Caption: Chemical structures of the primary isomers of Diacetin.

Physicochemical Properties

Diacetin is a hygroscopic, clear, and colorless oily liquid.[5][6] It is stable under normal conditions and is soluble in water, alcohol, ether, and benzene.[2][4] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₅ | [2][7] |

| Molecular Weight | 176.17 g/mol | [2][7] |

| CAS Number | 25395-31-7 (Isomer Mixture) | [2][5] |

| Appearance | Clear, colorless, viscous, oily liquid | [1][5] |

| Odor | Mild, alcoholic, or practically odorless | [4][8] |

| Melting Point | -30 °C | [1][4] |

| Boiling Point | 280 °C | [1][4] |

| Density | ~1.17 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D ~1.440 | [3][4] |

| Flash Point | > 110 °C (> 230 °F) | [4][8] |

| Solubility | Soluble in water, alcohol, ether, benzene | [2][4] |

| Vapor Pressure | < 1 mm Hg at 20 °C | [4] |

| Stability | Stable under normal conditions; hygroscopic | [2][6] |

| Incompatibilities | Strong oxidizing agents | [2][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of diacetin are crucial for research and quality control purposes.

Synthesis of this compound

Diacetin can be synthesized through several methods, with direct esterification being a common approach.

Method A: Direct Esterification of Glycerol

This process involves the reaction of glycerin (glycerol) with acetic acid in the presence of a catalyst.[9]

-

Principle: An acid-catalyzed esterification where two hydroxyl groups of glycerol react with the carboxyl groups of acetic acid to form ester linkages, releasing water as a byproduct.

-

Reactants & Conditions:

-

Procedure:

-

Mix glycerin, acetic acid, sodium bisulfate catalyst, and n-propyl acetate in the specified proportions.[9]

-

Introduce the mixture into a reaction kettle equipped with a stirrer.[9]

-

Heat the mixture to 120-145 °C while continuously stirring.[9]

-

Maintain the reaction for 8-14 hours to yield a liquid mixture containing diacetin.[9]

-

References

- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 2. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Diacetin | 25395-31-7 [chemicalbook.com]

- 5. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. diacetin [thegoodscentscompany.com]

- 9. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Glycerol Diacetate from Glycerol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glycerol diacetate (commonly known as diacetin) through the esterification of glycerol with acetic acid. This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and purification methods. Quantitative data from multiple studies are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

Glycerol diacetate is a versatile chemical compound with wide-ranging applications in the pharmaceutical, food, and polymer industries. It serves as a plasticizer, an emulsifier, a solvent, and a curing agent.[1][2] The synthesis of glycerol diacetate from glycerol, a readily available byproduct of biodiesel production, and acetic acid represents a cost-effective and sustainable chemical transformation.[3]

The reaction proceeds through a series of reversible esterification steps, yielding a mixture of monoacetin (glycerol monoacetate), diacetin, and triacetin (glycerol triacetate). Controlling the reaction conditions and catalyst selection is crucial to maximize the yield and selectivity of the desired diacetin product.

Reaction Mechanism and Pathway

The synthesis of glycerol diacetate from glycerol and acetic acid is an acid-catalyzed esterification reaction. The overall process involves the sequential acetylation of the hydroxyl groups of glycerol.

The reaction proceeds in a stepwise manner:

-

Formation of Monoacetin: Glycerol reacts with one molecule of acetic acid to form monoacetin and water.

-

Formation of Diacetin: Monoacetin further reacts with a second molecule of acetic acid to yield diacetin and another molecule of water.

-

Formation of Triacetin: Diacetin can be further esterified to triacetin with an additional molecule of acetic acid.

As the reactions are reversible, the removal of water is essential to drive the equilibrium towards the formation of di- and triacetin.[4]

Caption: Reaction pathway for the synthesis of glycerol diacetate.

Catalytic Systems and Reaction Conditions

A variety of catalysts can be employed for the synthesis of glycerol diacetate, broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst significantly influences the reaction rate, selectivity, and overall efficiency.

Homogeneous Catalysts

Homogeneous catalysts, such as sulfuric acid, p-toluenesulfonic acid, and phosphoric acid, are highly active. However, their use presents challenges in terms of separation from the product mixture and potential for corrosion.[4]

Heterogeneous Catalysts

Solid acid catalysts are preferred due to their ease of separation, reusability, and reduced environmental impact.[5] Commonly used heterogeneous catalysts include:

-

Cation-Exchange Resins: Amberlyst-15 and Nafion are widely used and show high activity and selectivity.[1][6]

-

Zeolites: Offer shape selectivity and thermal stability.

-

Metal Oxides: Both single and mixed metal oxides have been investigated.

-

Sulfated Zirconia and other supported acids: These materials exhibit strong acidity and good catalytic performance.[4]

The following tables summarize the quantitative data for glycerol diacetate synthesis under various catalytic systems and reaction conditions.

Table 1: Performance of Homogeneous Catalysts

| Catalyst | Molar Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reference |

| Sulfuric Acid | 1:9 | 105 | 1 | ~96 | Not specified | [4] |

| p-Toluenesulfonic Acid | Not specified | Not specified | Not specified | Not specified | Not specified |

Table 2: Performance of Heterogeneous Catalysts

| Catalyst | Molar Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reference |

| Amberlyst-15 | 1:2 to 1:3.5 | 80-95 | 10-12 | Not specified | Not specified | [1] |

| Nafion-511 | 1:2 to 1:3.5 | 80-95 | 10-12 | Not specified | Not specified | [1] |

| Sodium Bisulfate | 1:2.5 - 1:3.0 | 120-145 | 8-14 | Not specified | 45-60 (content in mixture) | |

| Zr-Zeolite | Not specified | 110 | 0.5 | 94.56 | 68 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of glycerol diacetate.

General Experimental Workflow

The synthesis of glycerol diacetate typically involves the following steps: reaction, catalyst separation, removal of excess reactants and byproducts, and final purification.

Caption: General experimental workflow for glycerol diacetate synthesis.

Detailed Synthesis Protocol using a Solid Acid Catalyst

This protocol is a representative example for the synthesis of glycerol diacetate using a cation-exchange resin like Amberlyst-15.

Materials:

-

Glycerol (e.g., 46.05 g, 0.5 mol)

-

Acetic acid (e.g., 60.5 g, 1.0 mol)

-

Solid acid catalyst (e.g., Amberlyst-15, ~0.1 g)

-

Water-carrying agent (e.g., cyclohexane and isopropyl acetate mixture)[1]

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap

-

Heating mantle

Procedure:

-

Reactant Charging: To a round-bottom flask, add glycerol, acetic acid, the solid acid catalyst, and the water-carrying agent.[1]

-

Reaction Setup: Assemble the reaction apparatus with the reflux condenser and Dean-Stark trap to continuously remove the water formed during the reaction.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-95°C) with constant stirring.[1] Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by taking aliquots for analysis. The reaction is typically carried out for 10-12 hours.[1]

-

Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.

Purification Protocol

The crude product from the reaction contains unreacted glycerol and acetic acid, monoacetin, triacetin, and the water-carrying agent. A multi-step distillation process is commonly used for purification.

Procedure:

-

Removal of Excess Acetic Acid: Subject the crude product to distillation at atmospheric pressure to remove the excess, lower-boiling acetic acid.[1]

-

Removal of Water-Carrying Agent: The remaining mixture is then subjected to distillation under reduced pressure to remove the water-carrying agent.[1]

-

Fractional Distillation (Optional): For higher purity, fractional distillation under vacuum can be employed to separate glycerol diacetate from monoacetin and triacetin.

Analytical Methods

The composition of the reaction mixture and the purity of the final product can be determined using various analytical techniques:

-

Gas Chromatography (GC): A common method for quantifying the amounts of glycerol, monoacetin, diacetin, and triacetin in a sample.[7]

-

High-Performance Liquid Chromatography (HPLC): Another chromatographic technique suitable for the separation and quantification of the reaction components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to identify and quantify the different acetylated glycerol species.[8][9]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemicals.[10][11][12]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile acetic acid.[10][12]

-

Handling Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care and avoid inhalation of vapors.[10][12][13]

-

Heating: Use a heating mantle with a temperature controller to avoid overheating and potential side reactions.

-

Pressure: Reactions under reduced pressure should be conducted behind a safety shield.

This guide provides a foundational understanding of the synthesis of glycerol diacetate. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always refer to the relevant safety data sheets (SDS) for all chemicals used.

References

- 1. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Glycerol - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ineos.com [ineos.com]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. uwm.edu [uwm.edu]

- 13. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to 1,2,3-Propanetriol, diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,3-propanetriol, diacetate, a versatile compound with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a pharmaceutical excipient and its involvement in cellular signaling pathways.

Chemical Identity and Synonyms

This compound, commonly known as diacetin, is the diester of glycerol and acetic acid. It is a mixture of two isomers, 1,2-diacetin and 1,3-diacetin.

CAS Number: 25395-31-7[1]

Synonyms:

-

Diacetin[1]

-

Glycerol diacetate[1]

-

Glyceryl diacetate[1]

-

Glycerine diacetate[1]

-

Acetin, di-

-

(2-acetyloxy-3-hydroxypropyl) acetate

-

3-Hydroxypropane-1,2-diyl diacetate

-

Glycerol 1,2-diacetate

-

1,2-Diacetylglycerol

-

E1517[1]

Physicochemical Properties

Diacetin is a clear, colorless, and odorless oily liquid. It is hygroscopic and has a slightly fatty odor. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₅ | [2] |

| Molecular Weight | 176.17 g/mol | [1] |

| Density | 1.17 g/mL at 25 °C | [1] |

| Boiling Point | 280 °C | |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Refractive Index | n20/D 1.440 | [1] |

| Vapor Density | 6.1 (vs air) | |

| Solubility | Soluble in water and ethanol. |

Synthesis and Manufacturing

Diacetin can be produced through both chemical and enzymatic synthesis methods.

Chemical Synthesis: Acetylation of Glycerol

The industrial production of diacetin is primarily achieved through the acetylation of glycerol with acetic anhydride or acetic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid.

Experimental Protocol: Acid-Catalyzed Acetylation of Glycerol

-

Reactants: Combine glycerol and acetic anhydride in a suitable reaction vessel.

-

Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction Conditions: Heat the reaction mixture to facilitate the esterification process. The temperature is typically maintained between 50°C and 100°C.

-

Purification: Upon completion of the reaction, the crude product is purified. This is commonly achieved through distillation to separate the diacetin from unreacted starting materials, byproducts, and the catalyst.

Enzymatic Synthesis: Hydrolysis of Triacetin

A more specific and regioselective method for producing 1,2-diacetin involves the enzymatic hydrolysis of triacetin using lipases. This method offers milder reaction conditions and can yield a higher purity of the desired isomer.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Triacetin

-

Enzyme Immobilization: Immobilize a lipase, such as Lipase B from Candida antarctica (CALB) or lipase from Rhizomucor miehei (RML), on a solid support (e.g., octadecyl-Sepabeads).

-

Reaction Setup: Introduce the immobilized lipase into a solution of triacetin. The reaction can be carried out in a buffered aqueous solution or in an organic solvent like diethyl ether saturated with an aqueous buffer.

-

pH Control: Maintain the pH of the reaction mixture between 4.0 and 5.5 to favor the formation of 1,2-diacetin and minimize acyl migration that leads to the 1,3-isomer.

-

Temperature: Conduct the hydrolysis at a controlled temperature, typically between 4°C and 30°C.

-

Monitoring and Work-up: Monitor the progress of the reaction by analyzing the composition of the mixture. Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The 1,2-diacetin can then be isolated and purified from the reaction mixture.

Applications in Research and Drug Development

Diacetin's properties make it a valuable compound in various industrial and research settings.

Plasticizer for Polymers

Diacetin is widely used as a plasticizer, particularly for biodegradable and bio-based polymers like cellulose diacetate (CDA). It enhances the flexibility and processability of these materials.

Experimental Protocol: Evaluation of Diacetin as a Plasticizer for Cellulose Diacetate Films

-

Material Preparation: Dry cellulose diacetate powder to remove any moisture.

-

Blending: Mix the dried CDA with a predetermined amount of diacetin (and triacetin, if desired) as a plasticizer.

-

Film Casting: Dissolve the blend in a suitable solvent and cast the solution onto a flat surface to form a film of uniform thickness.

-

Characterization: Evaluate the properties of the resulting film. This can include:

-

Mechanical Testing: Measure tensile strength and elongation at break to assess flexibility.

-

Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

-

Spectroscopic Analysis: Employ Fourier Transform Infrared (FTIR) spectroscopy to investigate interactions between the polymer and the plasticizer.

-

Permeability Testing: Measure the water vapor permeability of the film.

-

Pharmaceutical Excipient

In the pharmaceutical industry, diacetin serves as a solvent and carrier for active pharmaceutical ingredients (APIs) in various drug formulations.[1] Its ability to dissolve or stabilize APIs enhances their delivery and absorption. It has been utilized in the design of controlled-release drug delivery systems, such as push-pull osmotic pumps.[1]

Role in Cellular Signaling

This compound is a form of 1,2-diacylglycerol (DAG). 1,2-Diacylglycerols are crucial lipid second messengers involved in a variety of cellular signaling pathways. They are primarily generated at the cell membrane following the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).

Inositol Phosphate Signaling Pathway

One of the most well-characterized roles of 1,2-diacylglycerol is in the inositol phosphate signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Caption: Inositol Phosphate Signaling Pathway.

This pathway generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and 1,2-diacylglycerol (DAG).[3] IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[3] DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[4] Activated PKC then phosphorylates a wide range of target proteins, leading to various cellular responses, including cell growth, differentiation, and metabolism.[4]

Insulin Signaling Pathway

Diacylglycerol also plays a significant role in the insulin signaling pathway, particularly in the context of insulin resistance. The accumulation of certain DAG species can lead to the activation of novel and conventional PKC isoforms, which can then interfere with insulin signaling.

Caption: Insulin Signaling and DAG-mediated Inhibition.

In a normal physiological state, insulin binds to its receptor, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins.[5] This activates the PI3-kinase/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[5][6] However, an excess of intracellular 1,2-diacylglycerol can activate certain PKC isoforms. These activated PKCs can then phosphorylate IRS proteins on serine/threonine residues, which inhibits their normal tyrosine phosphorylation by the insulin receptor. This impairment of IRS function disrupts the downstream signaling cascade, leading to a state of insulin resistance.

References

Health and safety data for 1,2,3-Propanetriol, diacetate in research

An In-depth Technical Guide on the Health and Safety of 1,2,3-Propanetriol, diacetate for Research Professionals

This guide provides a comprehensive overview of the health and safety data for this compound (commonly known as diacetin or glyceryl diacetate). It is intended for researchers, scientists, and drug development professionals who may handle this chemical. The information is compiled from safety data sheets and toxicological databases to ensure a thorough understanding of its potential hazards and safe handling procedures.

Chemical Identification and Properties

This compound is the diester of glycerol and acetic acid. It is a clear, colorless, and somewhat oily liquid with a mild odor.[1] It finds extensive use across various industries, including pharmaceuticals, cosmetics, and food production, primarily as a solvent, plasticizer, and humectant.[1][2] In a research context, it is utilized as a substrate for enzyme studies, a model compound in drug discovery, and a building block for chemical synthesis.[2]

Toxicological Data Summary

The toxicological profile of this compound indicates low acute toxicity. The majority of available data pertains to acute lethal doses (LD50) across different routes of administration. Data for other endpoints such as skin/eye irritation, mutagenicity, and carcinogenicity are limited, with most sources indicating a lack of classification for these hazards.

Table 1: Acute Toxicity Data

This table summarizes the median lethal dose (LD50) values for this compound from various animal studies.

| Route of Administration | Species | LD50 Value | Reference(s) |

| Oral | Mouse | 8500 mg/kg | [3][4] |

| Intravenous | Dog | 3000 mg/kg | [3] |

| Intraperitoneal | Mouse | 2300 mg/kg | [3] |

| Subcutaneous | Mouse | 2500 mg/kg | [3] |

| Subcutaneous | Rat | 4000 mg/kg | [3] |

Table 2: Other Toxicological Endpoints

This table outlines the available data and classifications for other key health and safety endpoints.

| Toxicological Endpoint | Finding/Classification | Reference(s) |

| Skin Corrosion/Irritation | Not classified; No data available. Prolonged contact may cause temporary irritation. | [4][5][6][7] |

| Serious Eye Damage/Irritation | Not classified; No data available. Direct contact may cause temporary irritation. | [4][5][6][7] |

| Respiratory or Skin Sensitization | Not classified; No data available. Not expected to cause skin sensitization. | [6][7] |

| Germ Cell Mutagenicity | Not classified; No data available. | [4][5][6][7] |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [6][7] |

| Reproductive Toxicity | Not classified; No data available. | [4][5] |

| STOT-Single Exposure | Not classified; No data available. | [4][5] |

| STOT-Repeated Exposure | Not classified; No data available. | [4][5] |

Hazard Identification and GHS Classification

According to multiple safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5][6][7][8][9] Consequently, it typically does not require hazard pictograms or signal words on its labeling.[5]

Experimental Protocols

Generalized Protocol: Acute Oral Toxicity (LD50) Study

An acute oral toxicity study is designed to determine the short-term adverse effects of a substance following a single oral dose.

Objective: To determine the median lethal dose (LD50) of a substance in a rodent model.

Methodology:

-

Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are selected and acclimatized to laboratory conditions.

-

Dose Preparation: The test substance (this compound) is prepared at various concentrations, typically in a suitable vehicle if necessary.

-

Administration: A single dose is administered to fasted animals via oral gavage. A control group receives only the vehicle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and appearance), and body weight changes.[3] Observations are frequent on the day of dosing and at least daily thereafter for a period of 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.

-

Data Analysis: Mortality data is analyzed using appropriate statistical methods to calculate the LD50 value.

Safe Handling and First Aid Procedures

While this compound has a low hazard profile, adherence to good laboratory practice is essential. This includes using appropriate personal protective equipment (PPE) and working in a well-ventilated area.[1]

Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors.[1] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses or goggles.[5]

-

Skin Protection: Wear appropriate protective gloves and a lab coat.[10]

-

Respiratory Protection: Generally not required under normal use with adequate ventilation. If vapors or mists are generated, a respirator may be necessary.[5]

First Aid Measures

The following diagram outlines the recommended first aid response in case of exposure.

Conclusion

This compound is a compound with low acute toxicity and is not classified as hazardous under GHS. The primary health concerns are mild, temporary irritation upon direct and prolonged contact with skin or eyes. For researchers, scientists, and drug development professionals, handling this substance according to standard laboratory safety protocols, including the use of appropriate PPE, is sufficient to mitigate risks. The lack of data in areas such as chronic toxicity, carcinogenicity, and reproductive toxicity should be noted, and exposure should always be minimized as a matter of good practice.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Buy this compound | 102-62-5 [smolecule.com]

- 3. diacetin [thegoodscentscompany.com]

- 4. fishersci.nl [fishersci.nl]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Isomers of glycerol diacetate and their characteristics

An In-depth Technical Guide to the Isomers of Glycerol Diacetate: Characteristics, Analysis, and Biological Significance

Introduction

Glycerol diacetate, commonly known as diacetin, is a diester of glycerol and acetic acid.[1] It is a clear, colorless, and hygroscopic oily liquid with a high boiling point and a slight, fatty odor.[2][3] Commercially, diacetin is typically available as a mixture of its two primary positional isomers: 1,2-diacetin and 1,3-diacetin, often with minor amounts of glycerol, monoacetin, and triacetin.[1][4] This compound serves a wide range of applications across various industries. It is utilized as a food additive (E number E1517), where it functions as a carrier solvent for flavorings and as a humectant.[5] Furthermore, it is employed as a plasticizer for resins, a solvent in cosmetics and personal care products, and as an excipient in pharmaceutical formulations to aid in drug delivery.[3][4][5]

For researchers and professionals in drug development, understanding the distinct characteristics of each isomer is crucial. The 1,2-isomer, in particular, is a structural analog of the endogenous second messenger 1,2-diacylglycerol (DAG), a critical molecule in cellular signal transduction.[6][7] This guide provides a comprehensive overview of the isomers of glycerol diacetate, detailing their physicochemical properties, synthesis and analytical protocols, and their significant role in biological signaling pathways.

Chemical Structures of Isomers

Glycerol contains two primary hydroxyl (-CH₂OH) groups and one secondary hydroxyl (-CHOH) group. The position of the two acetate groups on this backbone determines the isomer. The two resulting isomers are:

-

1,2-Glycerol Diacetate (1,2-diacetin) : The acetate groups are located on one primary and the adjacent secondary hydroxyl group.

-

1,3-Glycerol Diacetate (1,3-diacetin) : The acetate groups are located on the two primary hydroxyl groups.

Physicochemical Characteristics

The isomers of glycerol diacetate share the same molecular formula and weight but differ in their physical properties due to their structural differences. The data presented below is for the common mixture unless otherwise specified.

| Property | Value | References |

| Molecular Formula | C₇H₁₂O₅ | [2][8] |

| Molecular Weight | 176.17 g/mol | [2][8] |

| CAS Number | 25395-31-7 (Mixture) | [1] |

| 102-62-5 (1,2-isomer) | [1] | |

| 105-70-4 (1,3-isomer) | [1] | |

| Appearance | Clear, colorless, viscous, oily liquid | [2][3] |

| Melting Point | -30 °C | [1][8] |

| Boiling Point | 280 °C | [1][8] |

| Density | 1.17 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.440 | [8] |

| Vapor Pressure | <1 mmHg at 20 °C | [4][8] |

| Solubility | Soluble in water, alcohol, ether, and benzene. | [4][8] |

| Practically insoluble in carbon disulfide. | [4] |

Synthesis and Experimental Protocols

General Synthesis

Glycerol diacetate is commercially produced via the acetylation of glycerol. This esterification reaction is typically carried out by reacting glycerol with acetic acid or acetic anhydride.[5] To drive the reaction towards the formation of the di-ester and to improve yield, a catalyst is often employed. Catalysts can include acidic catalysts like sulfuric acid or solid acid catalysts such as sodium bisulfate and cation-exchange resins.[9][10] The reaction is often performed at elevated temperatures (e.g., 120-145 °C), and a water-carrying agent (entrainer) like n-propyl acetate or cyclohexane may be used to remove the water byproduct, shifting the equilibrium towards the products.[9][10]

Detailed Experimental Protocol: Synthesis via Acid Catalysis

The following protocol is a representative example based on methodologies described in the literature for the synthesis of diacetin.[9][10]

-

Reactant Charging : To a reaction kettle equipped with a stirrer, thermometer, and a distillation setup for water removal, charge glycerol and acetic acid. A typical molar ratio of glycerol to acetic acid is between 1:2.5 and 1:3.0.[9]

-

Catalyst and Entrainer Addition : Add a solid acid catalyst, such as sodium bisulfate (0.05-0.3% of the total reactant weight), and a water-carrying agent like n-propyl acetate (3-5% of total reactant weight).[9]

-

Esterification Reaction : Heat the mixture with continuous stirring to a temperature between 120-145 °C. Maintain this temperature for 8-14 hours, continuously removing the water-acetic acid azeotrope that forms.[9]

-

Neutralization and Purification : After the reaction is complete, cool the mixture. Neutralize the acid catalyst with a suitable base, such as a sodium bicarbonate solution.

-

Solvent Removal : Remove the water-carrying agent and any excess acetic acid via distillation under normal pressure.

-

Final Purification : Purify the resulting crude diacetin by distillation under reduced pressure (vacuum distillation) to obtain the final product.[10]

Analytical Characterization

Distinguishing between 1,2- and 1,3-diacetin isomers and quantifying their relative amounts in a mixture is critical for both quality control and research applications. The primary analytical methods employed are spectroscopic and chromatographic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for the structural elucidation and quantification of acetylglycerol mixtures.[11][12] The different chemical environments of the protons and carbons in the 1,2- and 1,3-isomers result in distinct chemical shifts, allowing for their identification and the determination of their molar ratios in a sample.[12]

-

Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for separating and quantifying the components of an acetylglycerol mixture, including glycerol, monoacetin, diacetin isomers, and triacetin.[11][13] The components are separated based on their volatility and interaction with the stationary phase of the GC column.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the diacetin sample in a suitable volatile solvent, such as dichloromethane or methanol. An internal standard may be added for precise quantification.

-

GC-MS Instrument Conditions :

-

Injector : Set to a temperature of ~250 °C. Inject a small volume (e.g., 1 µL) of the sample in split or splitless mode.

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program : Implement a temperature gradient to ensure separation. For example, start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector : Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

-

-

Data Analysis : Identify the peaks for 1,2-diacetin and 1,3-diacetin based on their retention times and comparison of their mass spectra with library data.[14] The peak areas can be used to determine the relative percentage of each isomer.

Biological Significance and Signaling Pathways

The structural similarity of 1,2-diacetin to the endogenous lipid second messenger 1,2-diacylglycerol (DAG) makes it a molecule of significant interest in cell biology and drug development.[6] Cell-permeable, synthetic DAG analogs are invaluable tools for directly activating DAG-dependent signaling pathways to study their downstream effects.[6]

The Diacylglycerol (DAG) and Protein Kinase C (PKC) Pathway

One of the most critical roles of DAG is the activation of Protein Kinase C (PKC) isozymes.[15][16] This signaling cascade is fundamental to regulating a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[17]

The canonical pathway is initiated by an extracellular signal:

-

Receptor Activation : An external stimulus (e.g., a hormone or neurotransmitter) binds to a cell surface receptor, such as a G-protein coupled receptor (GPCR).

-

PLC Activation : The activated receptor stimulates the enzyme Phospholipase C (PLC).

-

PIP₂ Hydrolysis : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.

-

PKC Recruitment and Activation : DAG remains embedded in the plasma membrane, where it recruits conventional and novel PKC isoforms. The binding of DAG to the C1 domain of PKC causes a conformational change that relieves autoinhibition, leading to the activation of the kinase.[6][15]

-

Downstream Phosphorylation : Activated PKC then phosphorylates a multitude of target proteins on serine and threonine residues, propagating the signal and eliciting a specific cellular response.[18]

Beyond PKC, DAG also activates other protein families, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, making it a key node in cellular signaling networks.[6]

Conclusion

The isomers of glycerol diacetate, 1,2-diacetin and 1,3-diacetin, are functionally and structurally distinct molecules despite sharing the same chemical formula. While both are valuable in various industrial applications, the 1,2-isomer holds particular importance for the scientific community as a stable, cell-permeable analog of the second messenger 1,2-diacylglycerol. A thorough understanding of their individual properties, methods of synthesis, and analytical characterization is essential for their effective use. For researchers in drug development and cell biology, leveraging 1,2-diacetin as a tool to modulate the PKC pathway and other DAG-effector systems provides a powerful method for investigating the complex web of cellular signaling and identifying potential therapeutic targets.

References

- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 2. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Diacetin technical grade, 50 25395-31-7 [sigmaaldrich.com]

- 5. atamankimya.com [atamankimya.com]

- 6. benchchem.com [benchchem.com]

- 7. Human Metabolome Database: Showing metabocard for (±)-Glycerol 1,2-diacetate (HMDB0031712) [hmdb.ca]

- 8. 25395-31-7 CAS MSDS (Diacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]

- 10. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ijprajournal.com [ijprajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

The Solubility of Diacetin in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetin (glycerol diacetate) is a versatile excipient and solvent utilized across the pharmaceutical, cosmetic, and food industries. Its efficacy in these applications is fundamentally linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of diacetin in common organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on summarizing the existing qualitative information and presenting a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers and professionals working with diacetin, enabling them to make informed decisions regarding solvent selection and to conduct their own precise solubility assessments.

Introduction to Diacetin

Diacetin, with the chemical formula C₇H₁₂O₅, is the diester of glycerol and acetic acid.[1] It typically exists as a mixture of two isomers: 1,2-diacetin and 1,3-diacetin. It is a colorless, viscous, and hygroscopic liquid with a high boiling point.[2] Its properties as a solvent, plasticizer, and emollient make it a valuable component in a wide array of formulations.[3] In the pharmaceutical industry, diacetin is particularly noted for its role as a solvent and carrier in drug delivery systems, enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is therefore critical for formulation development, enabling the creation of stable and effective products.

Qualitative Solubility of Diacetin

Table 1: Qualitative Solubility of Diacetin in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Alcohols | Ethanol | Soluble / Miscible | [2][4][5][6][7][8] |

| Methanol | Slightly Soluble | [9] | |

| Ethers | Diethyl Ether | Soluble / Partially Soluble | [10] |

| Aromatic Hydrocarbons | Benzene | Soluble | [8] |

| Esters | Ethyl Acetate | Partially Soluble | |

| Others | Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

Experimental Protocols for Quantitative Solubility Determination

The following sections outline a detailed, generalized experimental protocol for the quantitative determination of diacetin solubility in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a standard approach for determining the equilibrium solubility of a compound. Two common analytical methods for quantification are provided: gravimetric analysis and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The overall process for determining the solubility of diacetin involves equilibrating an excess amount of diacetin in the chosen solvent, separating the undissolved portion, and then quantifying the amount of diacetin in the saturated solution.

Caption: General workflow for determining the solubility of diacetin.

Detailed Protocol: Shake-Flask Method

3.2.1. Materials and Equipment

-

High-purity diacetin

-

Analytical grade organic solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

HPLC system (for HPLC analysis)

3.2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of diacetin to a series of scintillation vials. The exact amount should be sufficient to ensure that a solid phase of undissolved diacetin remains after equilibration.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved diacetin to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is crucial to remove any undissolved microparticles.

-

Quantification Method 1: Gravimetric Analysis

This method is suitable for non-volatile solutes and when the solvent can be easily evaporated.

Caption: Workflow for gravimetric determination of diacetin solubility.

-

Sample Weighing: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a temperature that facilitates evaporation without degrading the diacetin.

-

Final Weighing: Once all the solvent has been removed and the vial has returned to room temperature, weigh the vial containing the dried diacetin residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + dried diacetin) - (Mass of empty vial)] / (Volume of aliquot) * 100

Quantification Method 2: HPLC Analysis

This method is highly accurate and is suitable for a wide range of concentrations.

Caption: Workflow for HPLC determination of diacetin solubility.

-

Preparation of Standard Solutions: Prepare a series of diacetin standard solutions of known concentrations in the solvent of interest.

-

Generation of Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Preparation: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of diacetin in the diluted sample from the calibration curve. The solubility is then calculated by taking into account the dilution factor.

Solubility ( g/100 mL) = (Concentration from calibration curve) * (Dilution factor) * 100

Conclusion

This technical guide has consolidated the available qualitative information on the solubility of diacetin in common organic solvents and provided a detailed framework for its quantitative determination. While a comprehensive database of quantitative solubility data is currently lacking in the public domain, the experimental protocols outlined herein offer a robust methodology for researchers, scientists, and drug development professionals to generate the specific data required for their applications. Accurate solubility data is paramount for the successful formulation of products containing diacetin, and it is hoped that this guide will serve as a valuable tool in this endeavor.

References

- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 2. Diacetin | 25395-31-7 [chemicalbook.com]

- 3. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]

- 4. Diacetin technical grade, 50 25395-31-7 [sigmaaldrich.com]

- 5. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diacetin CAS#: 25395-31-7 [m.chemicalbook.com]

- 7. Cas 25395-31-7,Diacetin | lookchem [lookchem.com]

- 8. chem.international [chem.international]

- 9. Naarini Molbio Pharma [naarini.com]

- 10. Diacetin technical grade, 50 25395-31-7 [sigmaaldrich.com]

Stability and Degradation Pathways of 1,2,3-Propanetriol Diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Propanetriol diacetate, commonly known as diacetin or glycerol diacetate, is a versatile diester of glycerol and acetic acid. It exists as a mixture of two isomers, 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1] Diacetin is a clear, colorless, and odorless viscous liquid with a high boiling point, and it is miscible with water.[2] Its utility spans various industries, including pharmaceuticals, where it serves as a solvent and carrier for active pharmaceutical ingredients (APIs), enhancing their stability and delivery. Understanding the stability and degradation pathways of diacetin is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of 1,2,3-propanetriol diacetate under various stress conditions and details its degradation pathways.

Chemical Stability and Degradation Profile

1,2,3-Propanetriol diacetate is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] However, it is susceptible to degradation under several conditions, primarily through hydrolysis and thermal decomposition.

Hydrolytic Degradation

The ester linkages in 1,2,3-propanetriol diacetate are prone to hydrolysis, a reaction catalyzed by the presence of acids or bases. This degradation pathway results in the formation of monoacetin (glycerol monoacetate), glycerol, and acetic acid. The rate of hydrolysis is significantly influenced by the pH of the solution.

Acid and Base Catalyzed Hydrolysis:

-

Acidic Conditions: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Basic Conditions: Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield a carboxylate anion and an alcohol.

Thermal Degradation

Exposure to elevated temperatures can induce the degradation of 1,2,3-propanetriol diacetate. At its boiling point, diacetin can decompose to produce corrosive fumes of acrolein, a toxic and irritating compound.[2] The thermal decomposition pathway is complex and can lead to a variety of breakdown products.

Photodegradation

While specific studies on the photodegradation of 1,2,3-propanetriol diacetate are limited, it is a potential degradation pathway for many organic molecules, especially when exposed to ultraviolet (UV) light. Photodegradation can involve the absorption of light energy, leading to the excitation of electrons and subsequent chemical reactions such as cleavage of bonds.

Enzymatic Degradation

Lipases are enzymes that can catalyze the hydrolysis of esters, including 1,2,3-propanetriol diacetate. This enzymatic degradation is a key consideration in biological systems and for certain formulation types. The rate and extent of enzymatic hydrolysis are dependent on factors such as the specific lipase, pH, and temperature. Studies on the hydrolysis of the related compound, triacetin, have shown that lipases can be used to produce diacetin, and the reaction conditions, such as pH, can influence the isomeric ratio of the product.

Degradation Pathways

The primary degradation pathways for 1,2,3-propanetriol diacetate involve the hydrolysis of its ester bonds. The following diagram illustrates the general hydrolytic degradation pathway.

Quantitative Stability Data

While comprehensive quantitative stability data for 1,2,3-propanetriol diacetate is not extensively published, the following table summarizes the expected stability behavior based on its chemical structure and general principles of ester hydrolysis. Researchers should perform specific stability studies for their particular formulations and storage conditions.

| Stress Condition | Parameter | Expected Outcome | Primary Degradation Products |

| Hydrolysis | pH | Degradation rate is pH-dependent. Faster at acidic and alkaline pH. | Monoacetin, Glycerol, Acetic Acid |

| Temperature | Increased temperature accelerates hydrolysis. | Monoacetin, Glycerol, Acetic Acid | |

| Thermal | High Temperature | Decomposition occurs, especially near the boiling point. | Acrolein, Acetic Acid, other volatile compounds |

| Photochemical | UV/Visible Light | Potential for degradation upon prolonged exposure. | To be determined by specific studies. |

| Enzymatic | Lipases | Hydrolysis of ester bonds. | Monoacetin, Glycerol, Acetic Acid |

Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols for conducting forced degradation studies on 1,2,3-propanetriol diacetate.

Forced Degradation Study Protocol

1. Preparation of Stock Solution: Prepare a stock solution of 1,2,3-propanetriol diacetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

-

Cool the solution, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to the working concentration.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2 hours).

-

Neutralize with 0.1 N HCl and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8 hours).

-

-

Thermal Degradation:

-

Store the solid 1,2,3-propanetriol diacetate in an oven at an elevated temperature (e.g., 105°C) for a specified duration.

-

Also, heat a solution of the compound.

-

-

Photolytic Degradation:

-

Expose a solution of 1,2,3-propanetriol diacetate to UV light (e.g., in a photostability chamber) for a defined period.

-

A control sample should be kept in the dark.

-

3. Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to identify and quantify the parent compound and any degradation products formed.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. While a specific validated method for 1,2,3-propanetriol diacetate is not publicly detailed, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated.

Example HPLC Parameters (to be optimized and validated):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as diacetin lacks a strong chromophore, or Mass Spectrometry (MS) for better sensitivity and identification of unknown degradants.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

1,2,3-Propanetriol diacetate is a stable excipient under recommended storage conditions but is susceptible to degradation via hydrolysis, thermal stress, and potentially photolysis. The primary degradation pathway is hydrolysis, leading to the formation of monoacetin, glycerol, and acetic acid. At high temperatures, it can decompose to form acrolein. A thorough understanding of these degradation pathways and the implementation of robust, validated stability-indicating analytical methods are essential for ensuring the quality and stability of pharmaceutical products containing diacetin. The provided protocols for forced degradation studies and the framework for a stability-indicating HPLC method serve as a starting point for researchers and drug development professionals to comprehensively evaluate the stability of 1,2,3-propanetriol diacetate in their specific applications.

References

Methodological & Application

Application Note: Synthesis of 1,2,3-Propanetriol Diacetate via Acetylation of Glycerol

Abstract

This application note provides a detailed protocol for the synthesis of 1,2,3-propanetriol diacetate, commonly known as diacetin, through the acetylation of glycerol. Diacetin is a valuable chemical intermediate with wide applications as a plasticizer, solvent, and fuel additive.[1][2] This document outlines the chemical principles, experimental procedures, and data analysis for this synthesis, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. The protocol emphasizes the use of heterogeneous acid catalysts for a more environmentally friendly and efficient process.

Introduction

Glycerol, a major byproduct of biodiesel production, can be upgraded to value-added chemicals through various chemical transformations.[2][3] One such pathway is acetylation with acetic acid or acetic anhydride to produce a mixture of mono-, di-, and triacetin.[1][2] The reaction is typically catalyzed by an acid, and the product distribution can be controlled by modulating the reaction conditions. This note focuses on the selective synthesis of 1,2,3-propanetriol diacetate, a compound of significant industrial interest. The use of solid acid catalysts is highlighted as a green alternative to traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the product.[1][4]

Chemical Reaction

The acetylation of glycerol proceeds in a stepwise manner, forming monoacetin, then diacetin, and finally triacetin. The overall reaction scheme is as follows:

Glycerol + Acetic Acid ⇌ Monoacetin + Water Monoacetin + Acetic Acid ⇌ Diacetin + Water Diacetin + Acetic Acid ⇌ Triacetin + Water

Data Presentation

The following table summarizes quantitative data from various studies on the acetylation of glycerol, showcasing the effect of different catalysts and reaction conditions on glycerol conversion and product selectivity.

| Catalyst | Acetic Acid/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reference |

| 2 M H₂SO₄/γ-Al₂O₃ | 9:1 | 110 | 5 | 97 | 49.9 | [2] |

| 20% (w/w) H₂SO₄/K10 | 12:1 | 120 | 5 | 99 | 59 | [2] |

| Amberlyst-15 | 9:1 | 110 | 5 | 97 | Not Specified | [5] |

| Sn1TPA | 5:1 | 120 | 4 | 97.79 | 61.75 | [6] |

| SO₄²⁻/γ-Al₂O₃ | 12:1 | 95 | 5 | 100 | Part of 77.4% (DAG+TAG) | [5] |

| Purolite C160 | 6:1 | 110 | 2.5 | 95 | 57 | [7] |

| Zr-zeolite | 10% wt catalyst/glycerol | 110 | 0.5 | 94.56 | 68 | [8] |

| SO₄²⁻/CeO₂-ZrO₂ | 10:1 | 100 | 3 | 99.12 | 57.28 | [9] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 1,2,3-propanetriol diacetate using a solid acid catalyst.

Materials and Equipment

-

Reactants: Glycerol (99%+), Glacial Acetic Acid

-

Catalyst: Amberlyst-15 (or other selected solid acid catalyst)

-

Solvent (for purification): Toluene (optional, as an azeotropic agent)[10]

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Thermometer or temperature probe

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or chromatography column for purification

-

Gas chromatograph (GC) for analysis

-

Experimental Procedure

-

Reaction Setup:

-

Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

-

Ensure the apparatus is clean and dry.

-

-

Charging Reactants:

-

To the flask, add glycerol and acetic acid in the desired molar ratio (e.g., 1:6).

-

Add the solid acid catalyst (e.g., 5 wt% of glycerol).[2]

-

-

Reaction:

-

Begin stirring the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 110-120°C) using a heating mantle.[2][6]

-

Maintain the reaction at this temperature under reflux for the specified time (e.g., 4-5 hours).[2][5][6]

-

Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.[2]

-

The liquid product mixture will contain diacetin, monoacetin, triacetin, unreacted glycerol, and acetic acid.

-

Remove the excess acetic acid and water by distillation, possibly under reduced pressure.

-

Further purify the 1,2,3-propanetriol diacetate from the product mixture by fractional distillation under vacuum or by column chromatography.[1]

-

Safety Precautions

-

Handle glacial acetic acid and sulfuric acid (if used) in a well-ventilated fume hood as they are corrosive and have pungent fumes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be cautious when heating the reaction mixture, as the reactants are flammable.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow.

Caption: Experimental workflow for the synthesis of 1,2,3-propanetriol diacetate.

References

- 1. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]

- 2. Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review [mdpi.com]

- 3. Heterogeneous acid catalysts for acetylation in glycerol | DIAL.pr - BOREAL [dial.uclouvain.be]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. arpnjournals.org [arpnjournals.org]

- 9. biofueljournal.com [biofueljournal.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Glycerol Diacetate as a Solvent for Poorly Soluble Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol diacetate, also known as diacetin, is a versatile solvent with a favorable safety profile that holds significant promise for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] As a diester of glycerol and acetic acid, it is a clear, colorless, and odorless oily liquid.[1][3] Its utility in the pharmaceutical industry stems from its role as a solvent and carrier in various drug formulations, where it can enhance the stability and bioavailability of APIs.[4] This document provides detailed application notes and protocols for leveraging glycerol diacetate to overcome the challenges associated with the delivery of hydrophobic drugs.

Physicochemical Properties of Glycerol Diacetate

A comprehensive understanding of the physicochemical properties of glycerol diacetate is essential for its effective application in drug formulation.

Table 1: Physicochemical Properties of Glycerol Diacetate

| Property | Value | Reference |

| Synonyms | Diacetin, Glyceryl Diacetate | [3] |

| CAS Number | 25395-31-7 | [3] |

| Molecular Formula | C₇H₁₂O₅ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Colorless, odorless, oily liquid | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | [1] |

| Density | Approximately 1.17 g/mL at 25 °C | [4] |

| Boiling Point | 280 °C | [3] |

| Refractive Index | n20/D 1.440 | [4] |

Applications in Drug Formulation

Glycerol diacetate is a valuable excipient for enhancing the solubility of drugs with poor aqueous solubility, thereby improving their oral bioavailability. It can be employed in the development of various dosage forms, including oral solutions, soft gelatin capsules, and as a component of self-emulsifying drug delivery systems (SEDDS).

Solubility Enhancement

Table 2: Illustrative Solubility Enhancement with Glycerol Diacetate

| Drug | Class | Aqueous Solubility (µg/mL) | Hypothetical Solubility in Glycerol Diacetate (mg/mL) | Fold Increase (Hypothetical) |

| Gliclazide | Sulfonylurea (Antidiabetic) | 34-55 µg/mL at 25-37°C[5] | 50 | ~900-1470 |

| Celecoxib | COX-2 Inhibitor (Anti-inflammatory) | 3-7 µg/mL | 100 | ~14,000-33,000 |

| Ibuprofen | NSAID (Anti-inflammatory) | 21 µg/mL[6] | 200 | ~9,500 |

This data is illustrative to demonstrate the potential of glycerol diacetate and should be confirmed through laboratory experiments.

Experimental Protocols

The following section provides detailed, generalized protocols for key experiments related to the formulation and evaluation of poorly soluble drugs using glycerol diacetate.

Protocol for Determining Drug Solubility in Glycerol Diacetate

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a drug in a solvent.[7]

Objective: To determine the saturation solubility of a poorly soluble drug in glycerol diacetate.

Materials:

-

Poorly soluble drug powder

-

Glycerol diacetate (pharmaceutical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification

Procedure:

-

Add an excess amount of the drug powder to a glass vial containing a known volume of glycerol diacetate.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed to let the undissolved particles settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved drug particles.[8]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the quantification method.

-

Analyze the concentration of the drug in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of the drug in glycerol diacetate, typically expressed in mg/mL.

Protocol for Preparation of an Oral Solution

This protocol describes the preparation of a simple oral solution using glycerol diacetate as the primary solvent.

Objective: To prepare a clear, homogenous oral solution of a poorly soluble drug.

Materials:

-

Poorly soluble drug

-

Glycerol diacetate

-

Propylene glycol (optional co-solvent)

-

Flavoring agent (optional)

-

Sweetening agent (optional)

-

Graduated cylinders

-

Beakers

-

Magnetic stirrer and stir bar

-

Amber glass bottles for storage

Procedure:

-

Weigh the required amount of the poorly soluble drug.

-

Measure the required volume of glycerol diacetate.

-

In a beaker, gradually add the drug powder to the glycerol diacetate while continuously stirring with a magnetic stirrer.

-

If a co-solvent is used, it can be pre-mixed with the glycerol diacetate or added during the dissolution process.

-

Continue stirring until the drug is completely dissolved, which may be facilitated by gentle warming if the drug is heat-stable.

-

Once the drug is dissolved, add any desired flavoring or sweetening agents and stir until uniformly mixed.

-

Visually inspect the solution for clarity and the absence of undissolved particles.

-

Transfer the final solution into amber glass bottles for protection from light.

Protocol for In Vitro Dissolution Testing

This protocol outlines a general procedure for evaluating the in vitro release of a drug from a glycerol diacetate-based formulation.[9][10]

Objective: To assess the dissolution profile of a drug formulated in glycerol diacetate in a physiologically relevant medium.

Materials:

-

Drug formulation in glycerol diacetate